4-Bromo-2,6-dimethylphenyl 3-methylbut-2-enoate
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Overview
Description
4-Bromo-2,6-dimethylphenyl 3-methylbut-2-enoate is an organic compound with the molecular formula C13H15BrO2. It is a derivative of phenyl ester and contains a bromine atom and two methyl groups on the phenyl ring, along with a 3-methylbut-2-enoate ester group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-dimethylphenyl 3-methylbut-2-enoate can be achieved through several methods. One common approach involves the esterification of 4-bromo-2,6-dimethylphenol with 3-methylbut-2-enoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-dimethylphenyl 3-methylbut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can yield alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Major Products
Substitution: Formation of 4-azido-2,6-dimethylphenyl 3-methylbut-2-enoate or 4-thio-2,6-dimethylphenyl 3-methylbut-2-enoate.
Oxidation: Formation of 4-bromo-2,6-dimethylbenzoic acid or 4-bromo-2,6-dimethylacetophenone.
Reduction: Formation of 4-bromo-2,6-dimethylphenyl 3-methylbut-2-enol.
Scientific Research Applications
4-Bromo-2,6-dimethylphenyl 3-methylbut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dimethylphenyl 3-methylbut-2-enoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dimethylphenol: A precursor in the synthesis of 4-Bromo-2,6-dimethylphenyl 3-methylbut-2-enoate.
4-Bromo-2,6-dimethylbenzoic acid: An oxidation product of the compound.
4-Bromo-2,6-dimethylacetophenone: Another oxidation product.
Uniqueness
This compound is unique due to its specific ester functional group and the presence of both bromine and methyl substituents on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
(4-bromo-2,6-dimethylphenyl) 3-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c1-8(2)5-12(15)16-13-9(3)6-11(14)7-10(13)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRCZALNWCARFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C=C(C)C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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